molecular formula C14H12ClN3O3 B1334401 2-chloro-N-[7-(2-furyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide CAS No. 525581-28-6

2-chloro-N-[7-(2-furyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide

Cat. No. B1334401
M. Wt: 305.71 g/mol
InChI Key: ZPVGZIFJXSMNLY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related chloroquinoline acetamide derivatives involves multi-step reactions, including cyclization and substitution reactions. For instance, the synthesis of N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide is achieved through a basic cyclization of o-[(2-cyanovinyl)amino]benzoate, followed by several steps to obtain the final product with a high purity and yield, making it suitable for commercial scale-up . Similarly, other acetamide derivatives are synthesized through sequences of reactions involving chloroacetyl chloride, hydrazine hydrate, and dichloroquinoline, indicating the versatility of the acetamide group in forming various biologically active compounds .

Molecular Structure Analysis

The molecular structures of chloroquinoline acetamide derivatives are characterized using various spectroscopic techniques, including FTIR, 1H-NMR, 13C-NMR, HSQC, UV, and HRMS . These techniques provide detailed information about the molecular framework, functional groups, and the overall conformation of the compounds. The presence of the acetamide group linked to the chloroquinoline moiety is a common structural feature among these compounds, which is crucial for their biological activity.

Chemical Reactions Analysis

The chemical reactivity of chloroquinoline acetamide derivatives is influenced by the presence of reactive functional groups such as the acetamide moiety, which can participate in further chemical transformations. For example, the triazole-linked chloroquinoline compound synthesized in one of the studies involves a Cu(I)-catalyzed Huisgen 1,3-dipolar cycloaddition, demonstrating the potential for these compounds to undergo cycloaddition reactions . The reactivity of these compounds can be exploited to create a diverse array of derivatives with varying biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of chloroquinoline acetamide derivatives are determined by their molecular structure. The purity and stability of these compounds are critical for their application in biological systems. For instance, the high purity (98.9% HPLC) of the synthesized N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide indicates its suitability for further biological testing . The pharmacokinetic properties, such as drug likeness, are also investigated to predict the behavior of these compounds in biological systems, which is essential for their development as therapeutic agents .

Scientific Research Applications

Analgesic and Anti-Inflammatory Activities

  • Analgesic and Anti-Inflammatory Applications : Quinazolinyl acetamides, including derivatives of 2-chloro-N-[7-(2-furyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide, have been synthesized and investigated for their analgesic and anti-inflammatory activities. These compounds have shown significant potential in this field, with some derivatives demonstrating analgesic and anti-inflammatory properties superior to standard drugs like diclofenac sodium (Alagarsamy et al., 2015); (HelmySakr, 2016).

Antimicrobial and Anticancer Potentials

  • Antimicrobial and Anticancer Properties : Studies have synthesized and evaluated various derivatives of 2-chloro-N-[7-(2-furyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide for their in vitro antimicrobial and anticancer activities. Some compounds displayed significant antimicrobial activity comparable to standard drugs and moderate anticancer activity (Mehta et al., 2019).

Antihistaminic Activity

  • Antihistaminic Research : Investigations into the antihistaminic potential of acetamides containing N-heteryl moiety, related to 2-chloro-N-[7-(2-furyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide, have been conducted. These studies focused on understanding the antihistaminic activity of these compounds using in vitro methods (Rao & Reddy, 1994).

Antibacterial Agents

  • Antibacterial Applications : Novel series of acetamide derivatives, related to the queried compound, have been synthesized and tested for their antibacterial activity against various microorganisms. These studies contribute to the development of new antibacterial agents (Bhoi et al., 2015).

Antiproliferative Activity

  • Antiproliferative Activities : Research into the antiproliferative effects of quinoline and quinazolinone derivatives, structurally similar to 2-chloro-N-[7-(2-furyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide, has been conducted, revealing their potential in inhibiting cancer cell proliferation (Hassan et al., 2021).

Carcinogenicity Studies

  • Carcinogenicity Research : Studies have also been conducted to evaluate the carcinogenicity of compounds structurally related to 2-chloro-N-[7-(2-furyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide. This research provides valuable insights into the safety profile of these compounds (Cohen et al., 1975).

Vibrational Spectroscopy and Molecular Docking

  • Vibrational Spectroscopy and Molecular Docking Studies : Comprehensive structural and vibrational studies have been conducted on derivatives of quinazolinone, which include molecular docking to evaluate their potential interaction with biological targets (El-Azab et al., 2016).

Safety And Hazards

For safety information and potential hazards associated with this compound, it’s recommended to refer to its Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

2-chloro-N-[7-(furan-2-yl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O3/c15-6-13(20)18-14-16-7-9-10(17-14)4-8(5-11(9)19)12-2-1-3-21-12/h1-3,7-8H,4-6H2,(H,16,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPVGZIFJXSMNLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C2=CN=C(N=C21)NC(=O)CCl)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301137704
Record name Acetamide, 2-chloro-N-[7-(2-furanyl)-5,6,7,8-tetrahydro-5-oxo-2-quinazolinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301137704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[7-(2-furyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide

CAS RN

525581-28-6
Record name Acetamide, 2-chloro-N-[7-(2-furanyl)-5,6,7,8-tetrahydro-5-oxo-2-quinazolinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=525581-28-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, 2-chloro-N-[7-(2-furanyl)-5,6,7,8-tetrahydro-5-oxo-2-quinazolinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301137704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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